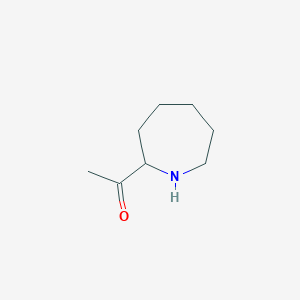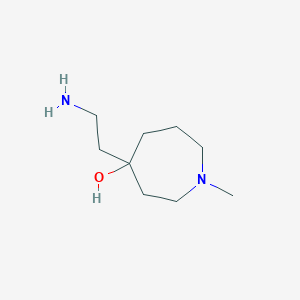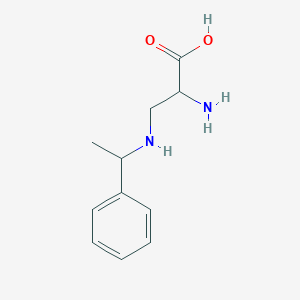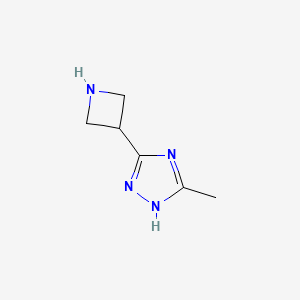![molecular formula C12H20N2O2 B13216518 (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13216518.png)
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Pyrazole and Cycloheptane Rings: The final step involves the coupling of the pyrazole moiety to the cycloheptane ring via an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group on the cycloheptane ring reacts with an alkyl halide derivative of the pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkage can be subjected to nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various ether derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cycloheptane ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-[(1-Phenyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2R) also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(1R,2R)-2-(1-ethylpyrazol-4-yl)oxycycloheptan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-2-14-9-10(8-13-14)16-12-7-5-3-4-6-11(12)15/h8-9,11-12,15H,2-7H2,1H3/t11-,12-/m1/s1 |
Clé InChI |
ZEIXGPMZVMUDQK-VXGBXAGGSA-N |
SMILES isomérique |
CCN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O |
SMILES canonique |
CCN1C=C(C=N1)OC2CCCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13216450.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)
![7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216457.png)



![[2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B13216465.png)

![2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13216472.png)


![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
